molecular formula C23H17N3O7 B11616556 methyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

methyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

Cat. No.: B11616556
M. Wt: 447.4 g/mol
InChI Key: QZPHLPLNHVQFKM-PXNMLYILSA-N
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Description

Methyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a tetrahydropyrimidinylidene moiety, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate typically involves multi-step organic reactions. One common method involves the condensation of 1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-one with an indole derivative under basic conditions, followed by esterification with methyl acetate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and recrystallization .

Mechanism of Action

The mechanism of action of methyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3-{(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

Molecular Formula

C23H17N3O7

Molecular Weight

447.4 g/mol

IUPAC Name

methyl 2-[3-[(Z)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C23H17N3O7/c1-31-20(27)11-25-10-13(15-4-2-3-5-17(15)25)8-16-21(28)24-23(30)26(22(16)29)14-6-7-18-19(9-14)33-12-32-18/h2-10H,11-12H2,1H3,(H,24,28,30)/b16-8-

InChI Key

QZPHLPLNHVQFKM-PXNMLYILSA-N

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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